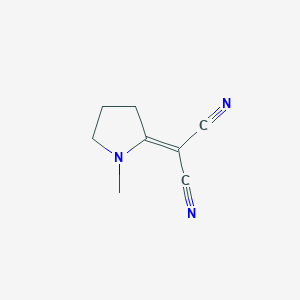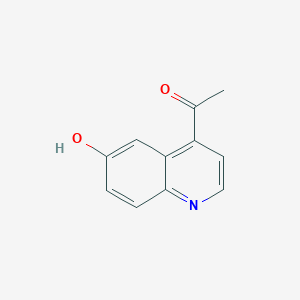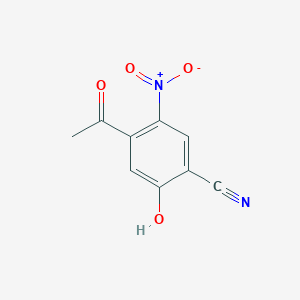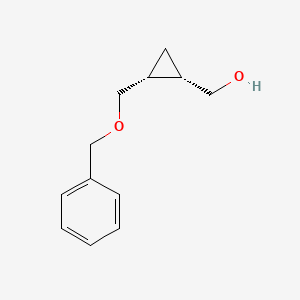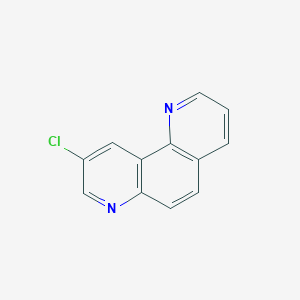
9-Chloro-1,7-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-1,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are known for their planar, rigid structures and are widely used in coordination chemistry due to their ability to form stable complexes with various metal ions . The addition of a chlorine atom at the 9th position of the phenanthroline ring enhances its chemical properties, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,7-phenanthroline typically involves the chlorination of 1,7-phenanthroline. One common method is the reaction of 1,7-phenanthroline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions . The reaction is carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like recrystallization or column chromatography to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-1,7-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents used.
Coordination Reactions: It forms stable complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenanthroline derivatives, while coordination reactions result in metal-phenanthroline complexes .
Applications De Recherche Scientifique
9-Chloro-1,7-phenanthroline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Chloro-1,7-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, through intercalation or coordination to active sites. The molecular targets and pathways involved depend on the specific metal ion and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A widely used ligand in coordination chemistry with similar structural properties but without the chlorine substitution.
2,9-Dichloro-1,10-phenanthroline: Another chlorinated derivative with two chlorine atoms, offering different reactivity and coordination properties.
Uniqueness
9-Chloro-1,7-phenanthroline is unique due to the specific position of the chlorine atom, which influences its electronic properties and reactivity. This makes it particularly useful in forming specific metal complexes and exploring unique chemical and biological interactions .
Propriétés
Numéro CAS |
120092-39-9 |
|---|---|
Formule moléculaire |
C12H7ClN2 |
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
9-chloro-1,7-phenanthroline |
InChI |
InChI=1S/C12H7ClN2/c13-9-6-10-11(15-7-9)4-3-8-2-1-5-14-12(8)10/h1-7H |
Clé InChI |
FTDJMZWKJVXCNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=C2)N=CC(=C3)Cl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
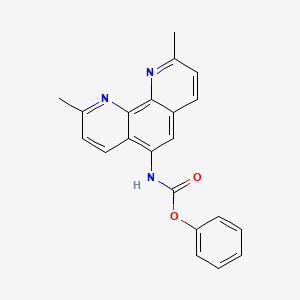

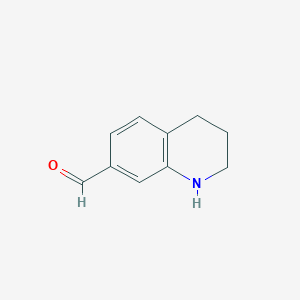

![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride](/img/structure/B13127174.png)
